molecular formula C13H14ClNO3 B1336272 1-Pyrrolidinecarboxylic acid, 2-(chlorocarbonyl)-, phenylmethyl ester CAS No. 61350-62-7

1-Pyrrolidinecarboxylic acid, 2-(chlorocarbonyl)-, phenylmethyl ester

Cat. No. B1336272
CAS RN: 61350-62-7
M. Wt: 267.71 g/mol
InChI Key: IBNYJZJSXDGJNG-UHFFFAOYSA-N
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Description

The compound “1-Pyrrolidinecarboxylic acid, 2-(chlorocarbonyl)-, phenylmethyl ester” is a versatile material used in scientific research. It is part of the pyrrolidine family, a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions. The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring is characterized by its sp3 hybridization, which contributes to the stereochemistry of the molecule . This saturated scaffold allows efficient exploration of the pharmacophore space and increased three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The structure–activity relationship (SAR) of these compounds has been studied, with the influence of steric factors on biological activity being a key focus .

Scientific Research Applications

Esterification in Organic Synthesis

1-Pyrrolidinecarboxylic acid, 2-(chlorocarbonyl)-, phenylmethyl ester, as a specific type of carboxylic acid ester, is crucial in organic synthesis. A study by Takimoto et al. (1981) highlights the significance of esterification in the transformation of carboxylic acids, where various carboxylic acids are converted to their ester counterparts using condensing agents under mild conditions. This process is fundamental in producing diverse organic compounds, including pharmaceuticals and materials (Takimoto, Inanaga, Katsuki, & Yamaguchi, 1981).

Synthesis of Schiff Bases and Antimicrobial Agents

The compound is also integral in the synthesis of Schiff bases, which are vital in creating antimicrobial agents. Al-Omar and Amr (2010) demonstrated the synthesis of pyridine-bridged carboxamide Schiff's bases using a similar compound, leading to significant antimicrobial activity. This application is particularly relevant in the development of new antibacterial and antifungal drugs (Al-Omar & Amr, 2010).

Chemoenzymatic Synthesis

The compound's derivatives play a role in chemoenzymatic synthesis. Felluga et al. (2001) explored the enzymatic resolution of chiral mixtures to obtain enantiopure methyl esters of 1-alkyl-5-oxo-3-pyrrolidinecarboxylic acids. This approach is significant in producing enantiomerically pure compounds for pharmaceutical applications (Felluga, Pitacco, Prodan, Pricl, Visintin, & Valentin, 2001).

Future Directions

The pyrrolidine scaffold continues to be of great interest in drug discovery due to its versatility and the potential for structural diversity . Future research will likely continue to explore the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNYJZJSXDGJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrrolidinecarboxylic acid, 2-(chlorocarbonyl)-, phenylmethyl ester

Synthesis routes and methods I

Procedure details

To a stirred solution of compound 2.0 g of 1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid (1.0 g, 4.01 mmol) in anhydrous dichloromethane (10 mL) was added dropwise thionyl chloride (0.573 g, 4.81 mmol) at 0° C. After the addition, the solution was stirred at room temperature overnight. Solvent was removed in vacuum to give benzyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.573 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Oxalyl chloride (1.21 mL, 14.0 mmol) was added dropwise (15 minutes) to a 0° C. solution of N-carbobenzyloxy-D,L-proline (2.50 g, 10.0 mmol), dimethylformamide (1 drop, cat.) and methylene chloride (anhydrous, 25 mL) under a nitrogen atmosphere. The mixture was removed from the ice-bath and stirred at ambient temperature for 1 h. The reaction mixture was concentrated to afford 2.63 g (98%) of 2-chlorocarbonyl-pyrrolidine-1-carboxylic acid benzyl ester as an orange oil. The product was used directly in subsequent steps.
Quantity
1.21 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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